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molecular formula C10H11NO3 B8504600 7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one

7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one

Cat. No. B8504600
M. Wt: 193.20 g/mol
InChI Key: MRMXXBUMVRNBPP-UHFFFAOYSA-N
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Patent
US08524725B2

Procedure details

7-Methoxy-4H-benzo[1,4]oxazin-3-one (11.61 g, 0.065 mol) in 100 mL dry DMF was stirred at 0° C. under nitrogen. Sodium hydride (60%, 2.85 g, 0.072 mol) was added in portions over 30 minutes, after which methyl iodide (4.44 mL, 0.071 mol) was added dropwise. The reaction mixture was stirred at 0° C. for 2.5 hours, then poured into 1400 mL water. The resulting aqueous mixture was extracted four times with 400 mL EtOAc, and the combined organic layers were washed with water, then brine, dried (MgSO4), filtered, and evaporated under reduced pressure to provide 13.07 g of 7-Methoxy-4-methyl-4H-benzo[1,4]oxazin-3-one. (M+H)=194.
Quantity
11.61 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Quantity
4.44 mL
Type
reactant
Reaction Step Three
Name
Quantity
1400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]2[NH:7][C:8](=[O:11])[CH2:9][O:10][C:5]=2[CH:4]=1.[H-].[Na+].[CH3:16]I.O>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:6]2[N:7]([CH3:16])[C:8](=[O:11])[CH2:9][O:10][C:5]=2[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.61 g
Type
reactant
Smiles
COC1=CC2=C(NC(CO2)=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.85 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
4.44 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
1400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous mixture was extracted four times with 400 mL EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC1=CC2=C(N(C(CO2)=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.07 g
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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